molecular formula C6H7NO2S B8707300 3-Ethylisothiazole-4-carboxylic acid

3-Ethylisothiazole-4-carboxylic acid

Cat. No. B8707300
M. Wt: 157.19 g/mol
InChI Key: QSUQJFDPEYVQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969363B2

Procedure details

To a solution of 3-methylisothiazole-4-carboxylate (G-3) (4.73 g, 30.1 mmol) in THF-MeOH-H2O (2:1:1, 50 mL), NaOH (3.61 g, 90.3 mmol) is added and the resulting mixture is stirred at 40° C. for 16 h. The mixture is allowed to cool to RT and then acidified with concentrated HCl to adjust the pH to 2-3. The precipitate is collected by filtration, rinsed with water and dried in vacuo to afford the product, 3 ethylisothiazole-4-carboxylic acid (G-4).
Name
3-methylisothiazole-4-carboxylate
Quantity
4.73 g
Type
reactant
Reaction Step One
Name
Quantity
3.61 g
Type
reactant
Reaction Step One
Name
THF MeOH-H2O
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([C:7]([O-:9])=[O:8])=[CH:5][S:4][N:3]=1.[OH-].[Na+].Cl.[CH2:13]1COCC1.CO.O>>[CH2:1]([C:2]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][S:4][N:3]=1)[CH3:13] |f:1.2,4.5.6|

Inputs

Step One
Name
3-methylisothiazole-4-carboxylate
Quantity
4.73 g
Type
reactant
Smiles
CC1=NSC=C1C(=O)[O-]
Name
Quantity
3.61 g
Type
reactant
Smiles
[OH-].[Na+]
Name
THF MeOH-H2O
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at 40° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C1=NSC=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.